Gadoxetate Disodium

Description

See also: Gadoxetic Acid (salt form of).

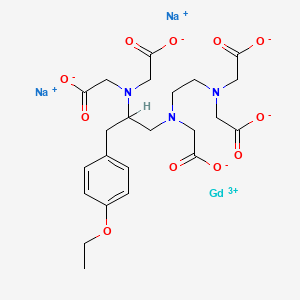

Structure

2D Structure

Properties

CAS No. |

135326-22-6 |

|---|---|

Molecular Formula |

C23H28GdN3Na2O11 |

Molecular Weight |

725.7 g/mol |

IUPAC Name |

disodium;2-[[2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+) |

InChI |

InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;+3;2*+1/p-5 |

InChI Key |

SLYTULCOCGSBBJ-UHFFFAOYSA-I |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Gd] |

Appearance |

Solid powder |

density |

1.088 g/mL at 37 °C |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

disodium gadoxetate eovist gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid gadolinium ethoxybenzyl DTPA gadoxetate disodium gadoxetic acid gadoxetic acid disodium Gd-EOB-DTPA primovist |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Gadoxetate Disodium in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoxetate disodium, also known as Gd-EOB-DTPA (brand names Eovist® in the USA and Primovist® outside the USA), is a gadolinium-based contrast agent designed for magnetic resonance imaging (MRI) of the liver.[1] Its utility in both detecting and characterizing liver lesions stems from a unique biphasic mechanism of action.[1][2] Initially, it distributes in the extracellular space, behaving similarly to conventional gadolinium agents. Subsequently, it is selectively taken up by hepatocytes, providing a distinct hepatobiliary phase of enhancement.[1][2] This guide provides a detailed examination of the molecular transporters and pathways governing the uptake and efflux of this compound in hepatocytes, supported by quantitative data and experimental methodologies.

Pharmacokinetics and Distribution

This compound exhibits a dual excretion pathway, with approximately 50% of the administered dose eliminated renally and the remaining 50% cleared via the hepatobiliary system in individuals with normal liver and kidney function.[2][3] This dual clearance mechanism is a key feature of its pharmacokinetic profile. The plasma protein binding of this compound is low, at less than 10%.[2]

Core Mechanism: A Tale of Two Transport Systems

The hepatocyte-specific behavior of this compound is orchestrated by a series of transport proteins located on the sinusoidal (basolateral) and canalicular (apical) membranes of hepatocytes. The uptake from the blood into the hepatocytes is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), while the efflux into the bile is handled by Multidrug Resistance-Associated Proteins (MRPs).

Hepatocellular Uptake: The Role of OATPs and NTCP

The entry of this compound from the sinusoidal blood into the hepatocytes is an active transport process facilitated by specific uptake transporters.

-

Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3): These are the principal transporters responsible for the hepatic uptake of this compound.[1] Both are expressed on the basolateral membrane of hepatocytes.

-

Na+-taurocholate cotransporting polypeptide (NTCP): While also contributing to the uptake, NTCP has a lower capacity for gadoxetate transport compared to OATP1B1 and OATP1B3.

The affinity and capacity of these transporters for this compound have been quantified in vitro, as detailed in the table below.

Biliary Efflux: The Role of MRPs

Following its uptake into the hepatocyte, this compound is actively transported against a concentration gradient into the bile canaliculi.

-

Multidrug Resistance-Associated Protein 2 (MRP2): This transporter, located on the apical membrane of the hepatocyte, is the primary efflux pump for the biliary excretion of this compound.[4]

-

Multidrug Resistance-Associated Protein 3 (MRP3): Situated on the basolateral membrane, MRP3 can facilitate the efflux of this compound back into the sinusoidal blood, particularly in certain pathological conditions where its expression is upregulated.

The biliary excretion of this compound is a saturable process, characterized by a transport maximum (T_m).

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the interaction of this compound with hepatocyte transporters.

Table 1: In Vitro Uptake Transporter Kinetics of this compound

| Transporter | Cell System | K_m (mM) | V_max (pmol/mg protein·min) | Reference |

| OATP1B1 | Transfected HEK293 cells | 0.7 | 10.5 | [5] |

| OATP1B3 | Transfected HEK293 cells | 4.1 | 22.7 | [5] |

| NTCP | Transfected HEK293 cells | 0.04 | 1.4 | [5] |

Table 2: In Vitro Inhibition of Bromosulfophthalein (BSP) Uptake by this compound

| Transporter | Cell System | IC_50 (mM) | Reference |

| OATP1B1 | Transfected HEK293 cells | 0.6 | [5] |

| OATP1B3 | Transfected HEK293 cells | 0.4 | [5] |

Table 3: In Vivo Biliary Excretion Transport Maximum (T_m) of this compound

| Species | T_m | Reference |

| Rat | 5 µmol/min·kg | [6] |

| Dog | 78.3 ± 30.2 nmol/min·kg | [7] |

Signaling Pathways and Logical Relationships

The journey of this compound through the hepatocyte can be visualized as a multi-step process involving distinct transport mechanisms at the sinusoidal and canalicular membranes.

Caption: Hepatocellular transport pathway of this compound.

Experimental Protocols

In Vitro Hepatocyte Uptake Assay (Suspension Method)

This protocol outlines a general procedure for determining the uptake of this compound into suspended hepatocytes.

a. Cell Preparation:

-

Thaw cryopreserved primary human hepatocytes according to the manufacturer's protocol.

-

Perform a cell count and viability assessment using the trypan blue exclusion method.

-

Resuspend the hepatocytes in a suitable incubation buffer (e.g., Krebs-Henseleit buffer) to a final concentration of 1 x 10^6 viable cells/mL.

b. Uptake Experiment:

-

Pre-warm the hepatocyte suspension to 37°C.

-

Initiate the uptake reaction by adding a known concentration of this compound to the cell suspension.

-

At designated time points (e.g., 0.5, 1, 2, 5, and 10 minutes), take aliquots of the cell suspension.

-

To separate the hepatocytes from the incubation medium, layer the aliquot onto a pre-prepared oil layer (e.g., silicone oil) in a microcentrifuge tube and centrifuge. This will pellet the cells below the oil layer.

-

Aspirate the supernatant and the oil layer.

-

Lyse the cell pellet using a suitable lysis buffer.

c. Quantification:

-

Determine the concentration of this compound in the cell lysate using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Normalize the uptake data to the protein concentration of the cell lysate.

-

Calculate the uptake rate and subsequently determine the kinetic parameters (K_m and V_max) by fitting the data to the Michaelis-Menten equation.

Caption: Experimental workflow for in vitro hepatocyte uptake assay.

In Vivo Dynamic Contrast-Enhanced MRI (DCE-MRI) in Animal Models

This protocol provides a general framework for assessing the in vivo hepatic uptake and biliary excretion of this compound in a rat model.

a. Animal Preparation:

-

Anesthetize a male Wistar rat according to approved institutional animal care and use committee protocols.

-

Place a catheter in the tail vein for the administration of the contrast agent.

-

Position the rat in the MRI scanner.

b. MRI Acquisition:

-

Acquire pre-contrast T1-weighted images of the liver.

-

Administer a bolus of this compound (e.g., 0.025 mmol/kg) via the tail vein catheter.

-

Immediately following administration, initiate a dynamic series of T1-weighted images of the liver for a specified duration (e.g., 60 minutes) to capture the arterial, portal venous, and hepatobiliary phases.

c. Data Analysis:

-

Draw regions of interest (ROIs) over the liver parenchyma, aorta, and portal vein on the dynamic images.

-

Measure the signal intensity changes over time within each ROI.

-

Convert the signal intensity data to this compound concentration using a validated method.

-

Apply a pharmacokinetic model (e.g., a two-compartment model) to the concentration-time curves to estimate parameters such as the hepatic uptake rate constant (k_in) and the biliary efflux rate constant (k_out).

Caption: Experimental workflow for in vivo DCE-MRI in a rat model.

Conclusion

The mechanism of action of this compound in hepatocytes is a well-defined process governed by the coordinated action of specific uptake and efflux transporters. The OATP family of transporters facilitates its entry into the hepatocyte, while the MRP2 transporter is primarily responsible for its excretion into the bile. This intricate interplay of transport proteins underlies the unique hepatobiliary enhancement observed with this compound-enhanced MRI, providing a powerful tool for the functional assessment of the liver. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and medical imaging.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. radiopaedia.org [radiopaedia.org]

- 3. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Assessment of gadoxetate DCE-MRI as a biomarker of hepatobiliary transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of Gd-EOB-DTPA as a contrast agent in MR imaging of the hepatobiliary system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatic kinetics and magnetic resonance imaging of gadolinium-EOB-DTPA in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake of Gadoxetate Disodium: A Technical Guide on the Role of OATP Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoxetate Disodium, a gadolinium-based contrast agent, is distinguished by its hepatocyte-specific uptake, a process primarily mediated by Organic Anion Transporting Polypeptides (OATPs). This technical guide provides an in-depth exploration of the cellular uptake pathways of this compound, with a focus on its interaction with OATP transporters. Understanding these mechanisms is crucial for optimizing clinical imaging protocols, predicting drug-drug interactions, and informing the development of novel hepatocyte-targeted therapeutics.

Core Uptake Pathway: The Role of OATP1B1 and OATP1B3

The cellular journey of this compound into hepatocytes is a multi-step process initiated at the sinusoidal membrane. Following intravenous administration, approximately 50% of the injected dose is selectively taken up by hepatocytes from the bloodstream.[1] This uptake is an active transport process facilitated predominantly by two members of the OATP family: OATP1B1 (gene SLCO1B1) and OATP1B3 (gene SLCO1B3).[1][2] These transporters are expressed on the basolateral membrane of hepatocytes and are responsible for the influx of a wide range of endogenous compounds and xenobiotics.

This compound is characterized as a low-affinity, high-capacity substrate for both OATP1B1 and OATP1B3.[3][4] In addition to OATP1B1 and OATP1B3, the Na+-taurocholate cotransporting polypeptide (NTCP) also contributes to the hepatic uptake of this compound, acting as a high-affinity, low-capacity transporter.[3][4] Once inside the hepatocyte, this compound is eventually transported across the canalicular membrane into the bile, a process mediated by multidrug resistance-associated proteins (MRPs), primarily MRP2.[2] The other approximately 50% of the administered dose is excreted via the renal pathway.[1]

The dual excretion route, both hepatobiliary and renal, is a key pharmacokinetic feature of this compound.[1] This characteristic is particularly advantageous in patients with impaired renal function, as the hepatobiliary pathway can compensate for reduced kidney clearance.

Quantitative Transport Kinetics

Precise Michaelis-Menten constants (Km) and maximum transport velocities (Vmax) for the interaction of this compound with human OATP1B1 and OATP1B3 are not extensively reported in publicly available literature. However, studies in plated rat hepatocytes have provided some insight into the overall active uptake kinetics.

| Parameter | Value | Species/System | Notes |

| Km,u (unbound) | 106 µM (± 17%) | Rat (plated hepatocytes) | Represents the overall active uptake, not specific to a single transporter subtype.[5] |

| OATP1B1 Affinity | Low | Human (in vitro) | Characterized as a low-affinity, high-capacity transporter for this compound.[3][4] |

| OATP1B3 Affinity | Low | Human (in vitro) | Characterized as a low-affinity, high-capacity transporter for this compound.[3][4] |

| NTCP Affinity | High | Human (in vitro) | Characterized as a high-affinity, low-capacity transporter for this compound.[3][4] |

Experimental Protocols for OATP Transporter Assays

The following sections outline generalized yet detailed methodologies for conducting in vitro assays to study the transport of substrates like this compound by OATP transporters. These protocols are based on common practices using HEK293 cells stably expressing a specific OATP transporter or Xenopus laevis oocytes injected with transporter-encoding cRNA.

HEK293 Cell-Based Uptake Assay

This method is widely used to characterize the interaction of compounds with specific human transporters in a controlled cellular environment.

1. Cell Culture and Seeding:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the OATP transporter of interest (e.g., OATP1B1 or OATP1B3). A mock-transfected cell line (not expressing the transporter) should be used as a negative control.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and a selection antibiotic (e.g., G418 or blasticidin) to maintain transporter expression.

-

Seeding: Cells are seeded into poly-D-lysine coated 24- or 48-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.

2. Uptake Assay Procedure:

-

Washing: On the day of the assay, the cell culture medium is aspirated, and the cells are washed twice with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution [HBSS] buffered with 10 mM HEPES, pH 7.4).

-

Pre-incubation: The cells are pre-incubated in the uptake buffer for 10-15 minutes at 37°C to allow them to equilibrate.

-

Initiation of Uptake: The pre-incubation buffer is removed, and the uptake is initiated by adding the uptake buffer containing this compound at various concentrations. For inhibition studies, the test compound is included in this solution.

-

Incubation: The plates are incubated at 37°C for a predetermined time (typically 2-10 minutes, within the linear range of uptake).

-

Termination of Uptake: The uptake is stopped by rapidly aspirating the substrate solution and washing the cells three to four times with ice-cold uptake buffer.

3. Sample Analysis:

-

Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer).

-

Quantification: The intracellular concentration of this compound is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Protein Normalization: The total protein content in each well is determined using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.

4. Data Analysis:

-

The net transporter-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from the uptake in OATP-expressing cells.

-

Kinetic parameters (Km and Vmax) are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation using non-linear regression analysis.

Xenopus laevis Oocyte-Based Uptake Assay

This system is useful for studying transporters in a single, large cell, which can be advantageous for certain types of transport studies.

1. Oocyte Preparation and cRNA Injection:

-

Oocyte Harvesting: Oocytes are surgically harvested from female Xenopus laevis frogs.

-

Defolliculation: The follicular membrane is removed enzymatically (e.g., using collagenase) and mechanically.

-

cRNA Injection: Oocytes are injected with a specific amount of in vitro transcribed cRNA encoding the OATP transporter of interest. Oocytes injected with water or a non-transporter cRNA serve as controls.

-

Incubation: The injected oocytes are incubated for 2-5 days in a suitable buffer (e.g., modified Barth's solution) to allow for transporter expression.

2. Uptake Assay Procedure:

-

Washing: Oocytes are washed with a transport buffer (e.g., a modified Ringer's solution, pH 7.4).

-

Uptake: Individual oocytes or small groups are placed in the transport buffer containing radiolabeled or unlabeled this compound at various concentrations.

-

Incubation: The oocytes are incubated at room temperature or a controlled temperature for a specific duration.

-

Termination of Uptake: The uptake is terminated by rapidly removing the oocytes from the substrate solution and washing them multiple times with ice-cold transport buffer.

3. Sample Analysis:

-

Lysis: Individual oocytes are lysed in a small volume of lysis buffer (e.g., 1% SDS).

-

Quantification: If a radiolabeled substrate is used, the amount of radioactivity is measured using a scintillation counter. For unlabeled substrates, LC-MS/MS is used for quantification.

4. Data Analysis:

-

The transporter-mediated uptake is determined by subtracting the uptake in control oocytes from the uptake in cRNA-injected oocytes.

-

Kinetic parameters are calculated as described for the HEK293 cell-based assay.

Signaling Pathways Regulating OATP Transporter Activity

The function and expression of OATP1B1 and OATP1B3 are not static but are subject to regulation by various cellular signaling pathways. This regulation can occur at the transcriptional level, affecting protein synthesis, or at the post-translational level, modifying the activity and localization of existing transporter proteins.

Regulation of OATP1B1 by Protein Kinase C (PKC)

Protein Kinase C (PKC) activation has been shown to modulate the function of OATP1B1. Activation of PKC can lead to a reduction in OATP1B1-mediated transport.[6] This is achieved through the internalization of the OATP1B1 protein from the plasma membrane into intracellular compartments, thus reducing the number of active transporters at the cell surface.[6] The process involves both the internalization and recycling of the transporter.[6]

Regulation of OATP1B3 by the Wnt/β-catenin Signaling Pathway

The expression of OATP1B3 has been strongly associated with the activation of the Wnt/β-catenin signaling pathway.[5] In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of target genes, which include SLCO1B3 (the gene encoding OATP1B3).[5]

Post-Translational Modification by Ubiquitination

Both OATP1B1 and OATP1B3 are subject to post-translational modification by ubiquitination, a process that tags proteins for degradation, primarily via the proteasome. This provides a mechanism for regulating the turnover and abundance of these transporters at the plasma membrane.

Experimental Workflow for Investigating OATP-Mediated Uptake

The following diagram illustrates a typical workflow for investigating the role of OATP transporters in the cellular uptake of a compound like this compound.

Conclusion

The cellular uptake of this compound is a complex process orchestrated primarily by the OATP1B1 and OATP1B3 transporters on the hepatocyte membrane. A thorough understanding of the kinetics and regulatory mechanisms governing this uptake is paramount for the effective clinical use of this contrast agent and for the broader field of drug development. The methodologies and pathways detailed in this guide provide a framework for researchers and scientists to further investigate these critical biological interactions. Future research focusing on obtaining precise kinetic data for human OATP transporters and further elucidating the intricate regulatory networks will continue to enhance our ability to predict and modulate hepatocyte-specific drug disposition.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of the bile acid transporter and hepatitis B virus receptor Na+/taurocholate cotransporting polypeptide (NTCP) in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiologically Based Pharmacokinetic Modeling of Transporter-Mediated Hepatic Disposition of Imaging Biomarker Gadoxetate in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of gadoxetate DCE-MRI as a biomarker of hepatobiliary transporter inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Gadoxetate Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoxetate disodium, a gadolinium-based contrast agent, is a critical tool in diagnostic magnetic resonance imaging (MRI), particularly for hepatobiliary applications. Its unique chemical structure and resulting physicochemical properties confer a dual-functionality, acting as both an extracellular and a hepatocyte-specific agent. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound, detailed experimental protocols for their determination, and visual representations of its mechanism of action and experimental workflows.

Chemical and Physical Properties

The chemical and physical properties of this compound are fundamental to its function as an MRI contrast agent. These properties dictate its solubility, biodistribution, and interaction with biological systems.

Chemical Identity

| Property | Value |

| IUPAC Name | disodium;2-[[2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)[1] |

| Synonyms | Gd-EOB-DTPA, Eovist®, Primovist®[2][3] |

| CAS Number | 135326-22-6[2][4] |

| Molecular Formula | C23H28GdN3Na2O11[1][2] |

| Molecular Weight | 725.71 g/mol [4] |

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Appearance | White to beige powder |

| Solubility | Soluble in water (95 mg/mL) and DMSO (48 mg/mL). Slightly soluble in ethanol (6 mg/mL).[5] |

| Partition Coefficient (log P) | -1.97 (estimated) |

| pKa | Not available |

| Density | 1.088 g/mL at 37 °C |

| Viscosity | 2.9 mPa·s at 20 °C; 2.0 mPa·s at 37 °C |

| pH of Solution (0.25 mol/L) | 6.8 - 7.8 |

| Osmolality (0.25 mol/L) | 688 mOsmol/kg at 37 °C |

Mechanism of Action: Hepatocyte-Specific Uptake and Excretion

This compound exhibits a biphasic distribution. Initially, it distributes in the extracellular fluid, similar to conventional gadolinium-based contrast agents. Subsequently, its lipophilic ethoxybenzyl (EOB) moiety facilitates selective uptake by hepatocytes via the organic anion transporting polypeptides (OATP1B1 and OATP1B3) on the sinusoidal membrane.[6] Following intracellular transport, it is excreted into the biliary canaliculi primarily by the multidrug resistance-associated protein 2 (MRP2). This hepatocyte-specific pathway results in a delayed enhancement of healthy liver parenchyma, enabling improved detection and characterization of focal liver lesions. Approximately 50% of the administered dose is excreted via the hepatobiliary route, with the remainder eliminated renally.[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for quality control and drug development.

Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium aqueous solubility of gadoxetetate disodium.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Analysis: Accurately dilute a known volume of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gadolinium content.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Partition Coefficient (log P) Determination (Shake-Flask Method)

This protocol describes the determination of the n-octanol/water partition coefficient, a measure of the lipophilicity of a compound.

Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing them to separate.

-

Dissolution: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound. Shake the mixture vigorously for a defined period to allow for partitioning between the two phases.

-

Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to facilitate separation.

-

Sampling and Analysis: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).

Viscosity Measurement

The viscosity of the this compound solution for injection is a critical parameter for its administration.

Methodology:

-

Instrument Calibration: Calibrate the viscometer or rheometer using certified viscosity standards.

-

Sample Preparation: Bring the this compound solution to the desired temperature (e.g., 20 °C or 37 °C).

-

Measurement: Introduce the sample into the instrument and measure the viscosity according to the manufacturer's instructions. For a Newtonian fluid like this compound solution, the viscosity should be independent of the shear rate.

-

Data Recording: Record the viscosity in millipascal-seconds (mPa·s).

Osmolality Determination

The osmolality of the injectable solution is important for ensuring physiological compatibility.

Methodology:

-

Instrument Calibration: Calibrate the freezing point osmometer using standard solutions of known osmolality.

-

Sample Measurement: Place a small, precise volume of the this compound solution into the osmometer.

-

Freezing Point Depression: The instrument supercools the sample and then induces crystallization. The heat of fusion raises the temperature to the freezing point, which is measured.

-

Calculation and Recording: The osmolality is calculated by the instrument based on the measured freezing point depression and is expressed in milliosmoles per kilogram (mOsmol/kg).

Relaxivity Measurement

Relaxivity (r1 and r2) is a measure of the efficiency of a contrast agent in enhancing the relaxation rates of water protons.

Methodology:

-

Sample Preparation: Prepare a series of dilutions of this compound at various concentrations in the medium of interest (e.g., water or plasma).

-

MRI Measurement: Using an MRI scanner at a specific field strength (e.g., 1.5 T or 3 T) and temperature, measure the longitudinal (T1) and transverse (T2) relaxation times of each sample.

-

Data Analysis: Convert the relaxation times (T1, T2) to relaxation rates (R1 = 1/T1, R2 = 1/T2).

-

Relaxivity Calculation: Plot the relaxation rates (R1 and R2) as a function of the this compound concentration. The slope of the resulting linear regression line represents the relaxivity (r1 and r2, respectively) in units of s⁻¹mM⁻¹.

Conclusion

This technical guide has provided a detailed overview of the essential chemical and physical properties of this compound. The tabulated data, along with the described experimental protocols and visual workflows, offer a valuable resource for researchers, scientists, and drug development professionals working with this important MRI contrast agent. A thorough understanding of these fundamental characteristics is paramount for its safe and effective application in clinical and research settings.

References

An In-depth Technical Guide to the Pharmacokinetic Properties of Liver-Specific Contrast Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of liver-specific contrast agents, focusing on gadolinium-based and superparamagnetic iron oxide (SPIO)-based agents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Introduction to Liver-Specific Contrast Agents

Liver-specific contrast agents are essential tools in magnetic resonance imaging (MRI) for the detection and characterization of focal liver lesions. Their efficacy is intrinsically linked to their pharmacokinetic profiles, which govern their distribution, metabolism, and excretion. These agents can be broadly categorized into two main classes: gadolinium-based chelates that are taken up by hepatocytes and SPIO nanoparticles that are cleared by the reticuloendothelial system (RES), primarily the Kupffer cells in the liver. Understanding the distinct pharmacokinetic properties of these agents is crucial for optimizing imaging protocols and interpreting imaging findings accurately.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the most prominent liver-specific contrast agents. These values are derived from clinical and preclinical studies and are presented for comparative analysis.

Table 1: Pharmacokinetic Parameters of Gadolinium-Based Liver-Specific Contrast Agents in Humans

| Parameter | Gadoxetate Disodium (Gd-EOB-DTPA) | Gadobenate Dimeglumine (Gd-BOPTA) |

| Dose | 0.025 mmol/kg | 0.05 - 0.1 mmol/kg |

| Elimination Half-life (t½) | ~1.0 - 2.0 hours[1][2] | ~1.2 - 2.0 hours[1][2][3] |

| Route of Excretion | ~50% Renal, ~50% Biliary[4] | ~96-98% Renal, ~2-4% Biliary |

| Total Plasma Clearance (CL) | 0.093 - 0.133 L/hr/kg[1][2] | 0.093 - 0.133 L/hr/kg[5] |

| Volume of Distribution (Vd) | 0.170 - 0.282 L/kg[1][3] | 0.170 - 0.282 L/kg[1][3] |

| Plasma Protein Binding | < 10% | Weak and transient[3] |

Table 2: Pharmacokinetic and Biodistribution Data of Superparamagnetic Iron Oxide (SPIO) Nanoparticles (Ferumoxides) in Animal Models (Rats)

| Parameter | Value |

| Dose | 18 µmol Fe/kg |

| Blood Half-life | Biphasic: Fast component (~10 min), Slow component (~90 min) |

| Liver Uptake (1 hour post-injection) | 82.6 ± 0.3% of injected dose[6] |

| Spleen Uptake (1 hour post-injection) | 6.2 ± 7.6% of injected dose[6] |

| Peak Liver Concentration | 2 hours post-injection[6] |

| Liver Clearance Half-life | ~3 days[6][7] |

| Spleen Clearance Half-life | ~4 days[6][7] |

Cellular Uptake and Excretion Pathways

The liver-specific uptake of gadolinium-based contrast agents is a complex process mediated by active transport systems in hepatocytes.

Hepatocyte Uptake and Biliary Excretion of Gadolinium-Based Agents

This compound and, to a lesser extent, gadobenate dimeglumine are taken up from the sinusoidal blood into hepatocytes by organic anion transporting polypeptides (OATPs), primarily OATP1B1 and OATP1B3. Following intracellular transport, these agents are then actively secreted into the bile canaliculi by multidrug resistance-associated protein 2 (MRP2). A portion can also be transported back into the sinusoidal blood by MRP3.

Experimental Protocols

The determination of pharmacokinetic properties of liver-specific contrast agents involves a combination of in vivo and in vitro experimental approaches.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the plasma pharmacokinetics, biodistribution, and elimination of the contrast agent.

Animal Model: Wistar rats are commonly used.

Procedure:

-

Animal Preparation: Animals are anesthetized, and a catheter is placed in a femoral or tail vein for contrast agent administration and in a femoral or carotid artery for blood sampling.

-

Contrast Agent Administration: A single bolus of the contrast agent (e.g., 0.025 mmol/kg for Gd-EOB-DTPA) is injected intravenously.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 2, 5, 10, 15, 30, 60, 90, 120, and 240 minutes) post-injection. Plasma is separated by centrifugation.

-

Tissue Harvesting: At the end of the study, animals are euthanized, and organs of interest (liver, spleen, kidneys, etc.) are harvested, weighed, and homogenized.

-

Quantification of Contrast Agent: The concentration of gadolinium in plasma and tissue homogenates is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[8][9]. For SPIO agents, 59Fe radiotracer studies or magnetic resonance methods can be employed[6].

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using a two-compartment model to determine parameters such as elimination half-life (t½), volume of distribution (Vd), and total plasma clearance (CL)[1][3][10].

Dynamic Contrast-Enhanced MRI (DCE-MRI)

Objective: To non-invasively assess the perfusion and uptake of the contrast agent in the liver.

Procedure:

-

Image Acquisition: Pre-contrast T1-weighted images of the liver are acquired.

-

Contrast Injection: The contrast agent is injected as a bolus at a controlled rate.

-

Dynamic Scanning: A series of rapid T1-weighted images are acquired continuously before, during, and after the contrast injection for a specified duration (e.g., up to 60 minutes). A typical sequence is a 3D T1-weighted gradient echo sequence (e.g., VIBE)[11].

-

Data Analysis:

-

Regions of interest (ROIs) are drawn on the liver parenchyma, aorta, and portal vein.

-

Signal intensity-time curves are generated for each ROI.

-

These curves are converted to concentration-time curves.

-

Pharmacokinetic models (e.g., dual-input two-compartment model) are applied to the data to estimate parameters such as hepatic perfusion, extraction fraction, and uptake and efflux rates[12][13].

-

In Vitro Hepatocyte Uptake Studies

Objective: To investigate the cellular mechanisms of contrast agent uptake and efflux.

Procedure:

-

Isolation of Primary Hepatocytes: Primary hepatocytes are isolated from animal (e.g., mouse or rat) or human liver tissue using a two-step collagenase perfusion method[14][15][16].

-

Cell Culture: Isolated hepatocytes are cultured in appropriate media, often in a sandwich configuration between two layers of collagen to maintain their polarity and function.

-

Uptake Assay:

-

Hepatocytes are incubated with the contrast agent at various concentrations and for different time periods.

-

The incubation is stopped, and the cells are washed to remove extracellular contrast agent.

-

The cells are then lysed, and the intracellular concentration of the contrast agent is quantified using ICP-MS.

-

-

Inhibition Studies: To identify the transporters involved, uptake assays are performed in the presence of known inhibitors of specific transporters (e.g., rifampicin for OATPs).

Conclusion

The pharmacokinetic properties of liver-specific contrast agents are a critical determinant of their diagnostic performance. Gadolinium-based agents like this compound and gadobenate dimeglumine exhibit a dual elimination pathway, with hepatobiliary excretion being the key feature for liver-specific imaging. In contrast, SPIO nanoparticles are primarily cleared by the reticuloendothelial system. A thorough understanding of their quantitative pharmacokinetic parameters, cellular transport mechanisms, and the experimental methodologies used to determine these properties is essential for the effective development and clinical application of these powerful diagnostic tools. This guide provides a foundational resource for professionals in the field to facilitate further research and innovation.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Superparamagnetic iron oxide: pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gadolinium determination in tissue samples by inductively coupled plasma mass spectrometry and inductively coupled plasma atomic emission spectrometry in evaluation of the action of magnetic resonance imaging contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lib3.dss.go.th [lib3.dss.go.th]

- 10. Dual-input two-compartment pharmacokinetic model of dynamic contrast-enhanced magnetic resonance imaging in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dynamic contrast enhanced MRI with clinical hepatospecific MRI contrast agents in pigs: initial experience | bioRxiv [biorxiv.org]

- 12. Quantitative Hepatic Perfusion Modeling using DCE-MRI with Sequential Breath-Holds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A rapid two-step method for isolation of functional primary mouse hepatocytes: cell characterization and asialoglycoprotein receptor based assay development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mouselivercells.com [mouselivercells.com]

Gadoxetate Disodium: A Technical Guide to its Role in Molecular Imaging of the Liver

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoxetate disodium, also known by the trade names Eovist® (in the USA) and Primovist® (outside the USA), is a gadolinium-based contrast agent (GBCA) specifically designed for magnetic resonance imaging (MRI) of the liver.[1][2] Its unique properties classify it as a dual-function agent, exhibiting characteristics of both a standard extracellular contrast agent and a hepatocyte-specific agent.[3][4] This dual functionality allows for a comprehensive liver assessment, providing information on both vascularity and hepatocellular function from a single contrast injection.[4][5]

The core of its mechanism lies in its structure: a gadolinium ion chelated by a derivative of diethylenetriaminepentaacetic acid (DTPA), which features a lipophilic ethoxybenzyl (EOB) group.[4] This EOB moiety is crucial for its recognition and uptake by hepatocytes.[4] Initially, after intravenous injection, this compound distributes within the vascular and extracellular spaces, enabling dynamic phase imaging similar to conventional GBCAs.[1][3] Subsequently, it is actively transported into functional hepatocytes, leading to a distinct "hepatobiliary phase" (HBP), typically imaged 20 minutes post-injection.[1][4] This specific uptake provides a powerful tool for the detection and characterization of focal liver lesions.[2][6]

Mechanism of Action: A Molecular Perspective

The utility of this compound in molecular imaging stems from its interaction with specific transporters on the hepatocyte membrane. This process allows for the direct visualization of hepatocellular function.

Hepatocellular Uptake and Excretion Pathway

Upon reaching the hepatic sinusoids, the EOB moiety of this compound is recognized by Organic Anion Transporting Polypeptides (OATPs) , specifically OATP1B1 and OATP1B3 , located on the basolateral (sinusoidal) membrane of hepatocytes.[4][7][8][9] These transporters actively move the agent from the extracellular space into the hepatocyte's cytoplasm.[4] This selective uptake is the key feature that distinguishes it from other GBCAs.[7]

Once inside the hepatocyte, the agent is then excreted into the bile canaliculi via Multidrug Resistance-Associated Proteins (MRPs) , particularly MRP2 (also known as cMOAT) , on the apical (canalicular) membrane.[3][4][8] This hepatobiliary excretion pathway accounts for approximately 50% of the injected dose in individuals with normal liver and kidney function.[1][4][7] The remaining 50% is eliminated renally.[1][4][7]

This targeted uptake means that the degree of enhancement in the hepatobiliary phase is directly proportional to the expression and function of these OATP transporters. Liver lesions that contain functional hepatocytes (like focal nodular hyperplasia) will take up the contrast agent and appear bright (isointense to hyperintense) on HBP images.[1] Conversely, lesions without functional hepatocytes or with impaired OATP function (such as metastases, cysts, or many hepatocellular carcinomas) will not accumulate the agent and will appear dark (hypointense) relative to the enhanced surrounding liver parenchyma.[1][2][7]

Physicochemical and Pharmacokinetic Properties

The performance of this compound is defined by its physicochemical and pharmacokinetic parameters, which are summarized below.

| Property | Value / Description | Reference(s) |

| Classification | Linear, ionic, hepatobiliary-specific GBCA | [1] |

| Recommended Dosage | 0.025 mmol/kg body weight (0.1 mL/kg) | [1][10][11] |

| Administration | Intravenous bolus injection at 1-2 mL/second | [10][12][13] |

| Excretion Pathway | ~50% Hepatobiliary, ~50% Renal | [1][7][14] |

| Plasma Half-Life | Approximately 1 hour in patients with normal function | [7] |

| Protein Binding | ~10% | [4][14] |

| T1 Relaxivity (1.5 T) | ~6.5 - 7.3 L mmol⁻¹s⁻¹ (in blood/plasma) | [1] |

| T1 Relaxivity (1.5 T) | ~14.6 L mmol⁻¹s⁻¹ (ex vivo rat liver tissue) | [15] |

Table 1: Key Physicochemical and Pharmacokinetic Properties of this compound.

Experimental Protocol: Standard Liver MRI Examination

A standardized and optimized protocol is critical for achieving high-quality diagnostic images with this compound. The workflow must account for both the initial dynamic phases and the delayed hepatobiliary phase.

Patient Preparation and Dosing

-

Screening : Screen patients for contraindications to GBCAs, particularly severe renal insufficiency (GFR < 30 mL/min/1.73 m²), due to the risk of Nephrogenic Systemic Fibrosis (NSF).[10]

-

Dosage Calculation : The standard dose is 0.025 mmol/kg of body weight, which corresponds to 0.1 mL/kg.[10][16][17]

-

Administration : Administer as an undiluted intravenous bolus injection at a rate of 1-2 mL/s, followed immediately by a saline flush to ensure complete delivery.[12][18][19]

MRI Imaging Sequences and Timing

The protocol involves acquiring images before and at multiple time points after contrast administration.

-

Pre-Contrast (Baseline) Imaging :

-

T1-weighted (in- and opposed-phase) gradient-echo (GRE) sequences for anatomical detail and detection of fat/iron.

-

T2-weighted sequences (e.g., single-shot fast spin-echo) for lesion characterization.

-

Diffusion-Weighted Imaging (DWI).

-

-

Dynamic Post-Contrast Imaging :

-

Late Arterial Phase : Acquired ~15-25 seconds post-injection to assess arterial hyperenhancement, a key feature of hepatocellular carcinoma (HCC).[5][18]

-

Portal Venous Phase : Acquired ~60 seconds post-injection, crucial for evaluating venous structures and lesion washout.[5][18]

-

Transitional Phase : Acquired ~120-180 seconds post-injection, as the agent transitions from the extracellular space to hepatocytes.[5][20]

-

-

Hepatobiliary Phase (HBP) Imaging :

Diagnostic Applications and Performance

This compound provides high diagnostic accuracy for detecting and differentiating various focal liver lesions.[2] Its primary value lies in the information gleaned from the hepatobiliary phase.

Differentiating Benign Lesions: FNH vs. Hepatocellular Adenoma

The distinction between Focal Nodular Hyperplasia (FNH) and Hepatocellular Adenoma (HCA) is a classic application.

-

FNH : Contains functioning hepatocytes and abnormal bile ductules, leading to uptake of gadoxetate. FNH typically appears iso- to hyperintense on HBP images.[1]

-

HCA : While composed of hepatocytes, most subtypes show impaired OATP function and/or lack normal biliary drainage pathways. They typically appear hypointense on HBP images relative to the liver.[1]

Studies have shown that HBP imaging significantly improves the accuracy of differentiating FNH from HCA.[21][22] A hepatocyte phase lesion-to-liver enhancement ratio of less than 0.7 was found to be 100% specific and 91.6% sensitive for hepatocellular adenoma.[22]

Characterization of Hepatocellular Carcinoma (HCC)

In cirrhotic livers, the diagnosis of HCC relies on specific vascular features. This compound enhances this by adding functional information. Most moderately and poorly differentiated HCCs lack normal OATP transporter expression, resulting in a characteristic hypointense appearance on HBP images .[5] This feature improves the detection of small or isovascular HCCs that might be missed on dynamic imaging alone.[5][6]

Detection of Liver Metastases

Metastatic lesions are, by definition, not of hepatocellular origin and therefore lack OATP transporters. This results in a conspicuous lack of uptake, making them appear as sharply demarcated hypointense defects against the brightly enhanced liver parenchyma in the HBP. This high lesion-to-liver contrast significantly improves the sensitivity for detecting liver metastases, especially small lesions.[1]

Quantitative Performance Data

The diagnostic accuracy of this compound-enhanced MRI has been evaluated in numerous studies.

| Application | Sensitivity | Specificity | Reference(s) |

| Detection of Liver Metastases (Overall) | 93% | 95% | [23] |

| Detection of Colorectal Liver Metastases | 93.1% | 87.3% | [24] |

| Diagnosis of HCC (vs. other lesions) | 82-99% | 70-95% | [25] |

| Differentiation of FNH vs. HCA (HBP) | 91.6% (for HCA) | 100% (for HCA) | [22] |

Table 2: Summary of Diagnostic Performance for this compound-Enhanced MRI.

Conclusion

This compound represents a significant advancement in the molecular imaging of the liver. By directly targeting the OATP transporters on hepatocytes, it provides a non-invasive method to assess hepatocellular function in addition to conventional morphologic and vascular assessment.[4] Its dual-phase properties allow for a comprehensive examination from a single injection, improving the detection and characterization of a wide range of focal liver lesions, including metastases, HCC, FNH, and adenomas. The detailed understanding of its molecular pathway, combined with optimized imaging protocols, makes this compound an indispensable tool for researchers, clinicians, and drug development professionals in the field of hepatology.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into hepatocellular carcinoma biology with this compound-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diagnosis of Hepatocellular Carcinoma Using Gd-EOB-DTPA MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. cDNA Microarray Analysis and Influx Transporter OATP1B1 in Liver Cells After Exposure to this compound, a Gadolinium-based Contrast Agent in MRI Liver Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. drugs.com [drugs.com]

- 11. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 12. drugs.com [drugs.com]

- 13. DailyMed - EOVIST- this compound injection, solution [dailymed.nlm.nih.gov]

- 14. radiopaedia.org [radiopaedia.org]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. radiologysolutions.bayer.com [radiologysolutions.bayer.com]

- 18. droracle.ai [droracle.ai]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. pure.skku.edu [pure.skku.edu]

- 21. Characteristics and distinguishing features of hepatocellular adenoma and focal nodular hyperplasia on this compound-enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ajronline.org [ajronline.org]

- 23. Meta-Analysis of Gadoxetic Acid Disodium (Gd-EOB-DTPA)-Enhanced Magnetic Resonance Imaging for the Detection of Liver Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Diagnostic performance of CT, this compound-enhanced MRI, and PET/CT for the diagnosis of colorectal liver metastasis: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Liver-specific gadoxetic acid-enhanced magnetic resonance for focal lesion evaluation | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]

An In-depth Technical Guide to the Dual-Phase Properties of Gadoxetate Disodium in MRI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoxetate disodium (Gd-EOB-DTPA), commercially known as Eovist® in the United States and Primovist® elsewhere, is a gadolinium-based contrast agent (GBCA) with unique dual-phase properties that have revolutionized liver magnetic resonance imaging (MRI).[1] This guide provides a comprehensive technical overview of the core principles underlying the dual functionality of this compound, its mechanism of action, experimental protocols for its evaluation, and a summary of key quantitative data.

Core Principles: A Dual-Phase Contrast Agent

This compound acts as both an extracellular and a hepatobiliary-specific contrast agent.[2][3] This dual functionality stems from its chemical structure, which combines the hydrophilic gadolinium-DTPA complex with a lipophilic ethoxybenzyl (EOB) moiety.[2]

-

Extracellular (Dynamic) Phase: Immediately following intravenous injection, this compound distributes within the vascular and interstitial spaces, behaving similarly to conventional extracellular GBCAs.[1] This allows for dynamic contrast-enhanced (DCE) imaging to assess tissue vascularity, which is crucial for characterizing the arterial and portal venous phases of liver lesions.[2][3]

-

Hepatobiliary Phase: The lipophilic EOB group facilitates the active uptake of this compound by functional hepatocytes.[2] The contrast agent is then excreted into the biliary canaliculi. This selective uptake and excretion result in a delayed enhancement of the liver parenchyma, known as the hepatobiliary phase, which typically occurs around 20 minutes post-injection in patients with normal liver function.[1][2][3] This phase provides valuable information on hepatocellular function and is instrumental in the detection and characterization of liver lesions that lack functional hepatocytes.[3]

Mechanism of Action: The Role of Transporters

The hepatobiliary specificity of this compound is mediated by a series of active transport processes involving specific protein transporters on the sinusoidal and canalicular membranes of hepatocytes.

Signaling Pathway for Hepatocellular Transport

The uptake of this compound from the sinusoidal blood into hepatocytes is primarily mediated by Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1 and OATP1B3.[4] Following intracellular transport, it is then actively excreted into the bile canaliculi by the Multidrug Resistance-Associated Protein 2 (MRP2).[3]

Hepatocellular transport pathway of this compound.

Pharmacokinetic Properties

This compound exhibits a unique pharmacokinetic profile characterized by a dual excretion pathway. Approximately 50% of the administered dose is excreted via the renal route, while the remaining 50% is eliminated through the hepatobiliary system in individuals with normal liver and kidney function.[1][3] This dual excretion mechanism is a key feature that distinguishes it from other GBCAs.

| Parameter | Value | Reference |

| Recommended Dose | 0.025 mmol/kg body weight | [1][2] |

| Excretion Routes | ~50% Renal, ~50% Hepatobiliary | [1][3] |

| Plasma Half-life | Approximately 56 minutes | [2] |

| Protein Binding | ~10% | [2] |

Quantitative Data and Experimental Protocols

The quantitative assessment of liver function and characterization of liver lesions using this compound-enhanced MRI relies on standardized experimental protocols and the analysis of various quantitative parameters.

Experimental Protocol: Dynamic Contrast-Enhanced (DCE) MRI of the Liver

A typical comprehensive MRI examination of the liver using this compound involves a multi-phase acquisition protocol.

Experimental workflow for a comprehensive liver MRI.

Detailed Methodologies:

-

Pre-contrast Imaging: Acquire baseline T1-weighted (in- and opposed-phase), T2-weighted, and diffusion-weighted images (DWI).[2]

-

Contrast Administration: Administer this compound as an intravenous bolus at a dose of 0.025 mmol/kg body weight, followed by a saline flush.[2][5]

-

Dynamic Phase Imaging: Immediately after injection, acquire sequential T1-weighted fat-suppressed images to capture the arterial, portal venous, and late dynamic phases.[2]

-

Hepatobiliary Phase Imaging: Approximately 20 minutes after contrast injection, acquire high-resolution T1-weighted fat-suppressed images.[1][2] In patients with impaired liver function, delayed imaging at up to 60 minutes may be necessary.[2]

Quantitative Parameters

The dual-phase properties of this compound allow for the quantification of various parameters related to liver perfusion and function.

| Parameter | Description | Typical Values (Healthy Volunteers) | Reference |

| T1 Relaxivity (r1) in Blood | The increase in the longitudinal relaxation rate (1/T1) per millimolar concentration of the contrast agent. | 6.2 - 7.5 L mmol⁻¹ s⁻¹ (at 1.41 - 7 T) | [6] |

| T1 Relaxivity (r1) in Liver Tissue | T1 relaxivity within the liver parenchyma. | 6.0 - 15.0 L mmol⁻¹ s⁻¹ (at 1.41 - 7 T) | [6] |

| Hepatocellular Uptake Rate (ki) | The rate of this compound uptake from the extracellular space into hepatocytes. | 0.22 ± 0.05 min⁻¹ | [5] |

| Hepatocellular Efflux Rate (kef) | The rate of this compound excretion from hepatocytes into the bile canaliculi. | 0.017 ± 0.006 min⁻¹ | [5] |

| Hepatic Extraction Fraction | The fraction of the contrast agent extracted by the liver from the blood in a single pass. | 0.19 ± 0.04 | [5] |

| Hepatocellular Uptake Index (HUI) | An index for the amount of this compound uptake into hepatocytes, calculated from liver and spleen signal intensities and liver volume. | Correlates with ICG clearance rate (r = 0.87) | [3][7] |

Applications in Research and Drug Development

The unique properties of this compound make it a powerful tool for:

-

Preclinical and Clinical Drug Development: Assessing potential drug-induced liver injury by quantifying changes in hepatocellular function.

-

Liver Disease Research: Investigating the pathophysiology of liver diseases such as cirrhosis and non-alcoholic fatty liver disease (NAFLD) by measuring regional liver function.

-

Oncology Research: Improving the detection and characterization of focal liver lesions, including hepatocellular carcinoma (HCC) and metastases.[1][3] The differential uptake of this compound between healthy liver tissue and tumors enhances lesion conspicuity in the hepatobiliary phase.[3]

Conclusion

This compound's dual-phase properties, arising from its unique chemical structure and interaction with specific hepatocellular transporters, provide a comprehensive assessment of both liver morphology and function in a single MRI examination. The ability to quantify parameters such as hepatocellular uptake and excretion rates offers a non-invasive window into liver physiology, making it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of its mechanism of action and the application of standardized imaging protocols are essential for leveraging the full potential of this advanced contrast agent.

References

- 1. radiopaedia.org [radiopaedia.org]

- 2. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 3. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative Assessment of Liver Function Using Gadoxetate-Enhanced Magnetic Resonance Imaging: Monitoring Transporter-Mediated Processes in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ex vivo gadoxetate relaxivities in rat liver tissue and blood at five magnetic field strengths from 1.41 to 7 T - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

Gadoxetate Disodium: A Functional MRI Contrast Medium for Advanced Hepatic Imaging

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gadoxetate disodium (Gd-EOB-DTPA), a gadolinium-based contrast agent, represents a significant advancement in magnetic resonance imaging (MRI) of the liver. Its unique dual-phase properties, characterized by an initial extracellular distribution followed by specific uptake and excretion by hepatocytes, enable a comprehensive assessment of both liver morphology and function. This technical guide provides a detailed overview of the core mechanisms, pharmacokinetics, and experimental protocols associated with this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this contrast agent for functional liver imaging in preclinical and clinical research.

Introduction

This compound is a hepatocyte-specific MRI contrast agent that provides both dynamic vascular and hepatobiliary phase imaging in a single examination.[1][2] Structurally, it is an ionic, linear gadolinium chelate covalently linked to a lipophilic ethoxybenzyl (EOB) moiety.[1][2] This EOB group facilitates the active transport of the agent into hepatocytes, a key feature that distinguishes it from conventional extracellular contrast agents.[1][3] This dual functionality allows for not only the detection and characterization of liver lesions but also the quantitative assessment of liver function.[1][4]

Mechanism of Action

This compound is a paramagnetic compound that, when placed in a magnetic field, shortens the T1 relaxation time of adjacent water protons.[5] This effect leads to a significant increase in signal intensity on T1-weighted MR images, enhancing the contrast between different tissues.[5]

Its mechanism is biphasic:

-

Dynamic Vascular Phases: Immediately following intravenous injection, this compound distributes within the extracellular space, behaving like a conventional gadolinium-based agent.[1][6] This allows for the assessment of lesion vascularity during the arterial, portal venous, and transitional phases.[1][7]

-

Hepatobiliary Phase (HBP): Subsequently, the agent is actively transported from the blood into hepatocytes. This uptake is primarily mediated by organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the sinusoidal (basolateral) membrane of hepatocytes.[1][3] Inside the hepatocyte, this compound is not metabolized.[8] It is then excreted into the bile canaliculi via the multidrug resistance-associated protein 2 (MRP2).[1][9] This specific uptake and excretion pathway results in strong enhancement of functional liver parenchyma in the hepatobiliary phase, which typically occurs around 20 minutes post-injection in patients with normal liver function.[1][2][7] Liver lesions that lack functional hepatocytes or have altered transporter expression, such as metastases and most hepatocellular carcinomas (HCCs), do not accumulate the agent and thus appear hypointense relative to the enhanced liver parenchyma.[3][10]

References

- 1. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. radiopaedia.org [radiopaedia.org]

- 8. This compound | C23H28GdN3Na2O11 | CID 91754427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cDNA Microarray Analysis and Influx Transporter OATP1B1 in Liver Cells After Exposure to this compound, a Gadolinium-based Contrast Agent in MRI Liver Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is this compound used for? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for Gadoxetate Disodium Enhanced MRI in Rodent Liver Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoxetate disodium, a hepatocyte-specific magnetic resonance imaging (MRI) contrast agent, offers unique capabilities for the preclinical assessment of liver function and pathology in rodent models.[1][2] Its mechanism of action, involving uptake by hepatocytes via organic anion transporting polypeptides (OATPs) and subsequent excretion into the biliary canaliculi, allows for a comprehensive evaluation of both vascular and hepatocellular phases of contrast enhancement.[3][4] This dual functionality enables not only the detection and characterization of focal liver lesions but also the quantitative assessment of liver function, which is invaluable in drug development and disease modeling.[1][5]

Dynamic contrast-enhanced MRI (DCE-MRI) with this compound provides quantitative biomarkers that can be translated between preclinical and clinical research, aiding in the evaluation of conditions such as liver fibrosis.[1][5] This document provides detailed protocols and application notes for conducting this compound-enhanced MRI studies in rodents for liver imaging.

Experimental Protocols

Animal Preparation

-

Acclimatization: Allow rodents to acclimate to the animal facility for at least one week prior to imaging studies to minimize stress.

-

Fasting: Fast the animals for 4-6 hours before the MRI scan to reduce gastrointestinal motility and associated imaging artifacts. Ensure free access to water.

-

Catheterization: For precise and repeatable administration of this compound, place a catheter in the tail vein of the rodent. This can be done prior to placing the animal in the MRI scanner.

Anesthesia and Physiological Monitoring

-

Anesthesia: Induce and maintain anesthesia using isoflurane (1-2% in oxygen). The use of a vaporizer and a nose cone is recommended for stable and controlled anesthesia throughout the imaging procedure.

-

Physiological Monitoring: It is crucial to monitor the animal's vital signs, including respiration rate and body temperature. A respiratory sensor and a heated water or air circulation system should be used to maintain physiological stability.

MRI System and Coils

-

MRI Scanner: High-field MRI systems (e.g., 4.7T or 7T) are commonly used for rodent imaging to achieve high spatial resolution and signal-to-noise ratio.[6][7]

-

RF Coils: Utilize a volume coil for signal transmission and a dedicated rodent surface coil for signal reception to optimize image quality of the liver.

This compound Administration

-

Dosage: The recommended dose of this compound for rodent liver imaging can vary. Studies have used doses ranging from 0.025 mmol/kg to 60 µmol/kg body weight.[3][7] The dose can be optimized based on the specific application and the desired contrast enhancement. A common starting point is 0.025 mmol/kg.

-

Administration: Administer the this compound as an intravenous bolus injection through the tail vein catheter at a flow rate of approximately 2 mL/second.[8] Flush the catheter with a small volume of physiological saline solution immediately after injection.

MRI Protocol

A comprehensive MRI protocol for this compound-enhanced liver imaging in rodents typically includes the following sequences:

-

Pre-contrast Imaging:

-

T2-weighted Imaging: Acquire axial T2-weighted fast spin-echo images to visualize anatomy and detect lesions. Unenhanced T2-weighted images can be superior for the detection of hepatocellular carcinoma due to a higher tumor-to-liver contrast-to-noise ratio.[7]

-

T1-weighted Imaging: Obtain axial T1-weighted spin-echo or gradient-echo images before contrast administration to serve as a baseline.

-

T1 Mapping: To quantify changes in T1 relaxation time, generate a T1 map using a variable flip angle technique (e.g., with flip angles of 2°, 8°, 15°, 22°, 29°) before the injection of the contrast agent.[1]

-

-

Dynamic Contrast-Enhanced (DCE) MRI:

-

Acquisition: Perform a dynamic series of fat-suppressed T1-weighted gradient-echo images before, during, and after the administration of this compound.

-

Temporal Resolution: The temporal resolution of the dynamic scan should be high enough to capture the rapid changes in signal intensity during the arterial and portal venous phases.

-

Phases: The dynamic acquisition allows for the characterization of:

-

Arterial Phase: To assess hypervascular lesions.

-

Portal Venous Phase: For comprehensive evaluation of liver perfusion.

-

Late Dynamic Phase: To observe the transition to the hepatobiliary phase.

-

-

-

Hepatobiliary Phase Imaging:

-

Timing: Acquire hepatobiliary phase images approximately 20 minutes after the injection of this compound.[4][9] In models of liver cirrhosis, peak parenchymal enhancement may be delayed, requiring imaging at later time points (e.g., 40 minutes or more).[10]

-

Sequence: Use a T1-weighted 3D gradient-echo sequence for high-resolution imaging of the liver parenchyma and biliary system.

-

Data Presentation

Quantitative MRI Parameters for Rodent Liver Imaging

| Parameter | Value/Range | Animal Model | Field Strength | Reference |

| This compound Dose | 60 µmol/kg | Rat | 4.7 T | [7] |

| This compound Dose | 0.025 mmol/kg | General | Not specified | [3] |

| T1 Mapping Flip Angles | 2°, 8°, 15°, 22°, 29° | Rat | Not specified | [1] |

| Field of View (FOV) | 100 x 100 mm | Rat | Not specified | [1] |

| Slice Thickness | 1.5 mm | Rat | Not specified | [1] |

| Hepatobiliary Phase Timing | ~20 minutes post-injection | General | Not specified | [4][9] |

Visualizations

Caption: Experimental workflow for rodent liver MRI with this compound.

References

- 1. Gadoxetate-enhanced dynamic contrast-enhanced MRI for evaluation of liver function and liver fibrosis in preclinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gadoxetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 4. Use of this compound for functional MRI based on its unique molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gadoxetate-enhanced dynamic contrast-enhanced MRI for evaluation of liver function and liver fibrosis in preclinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of hepatic transporter function in rats using dynamic gadoxetate-enhanced MRI: a reproducibility study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of unenhanced and this compound-enhanced spin-echo magnetic resonance imaging for the detection of experimental hepatocellular carcinoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. radiopaedia.org [radiopaedia.org]

- 10. mriquestions.com [mriquestions.com]

Revolutionizing Liver Function Assessment: A Quantitative Approach with Gadoxetate Disodium

Application Notes and Protocols for Researchers and Drug Development Professionals

The accurate assessment of liver function is paramount in clinical diagnostics, surgical planning, and the development of new therapeutics. Traditional methods, while valuable, often provide a global assessment of liver function and may lack the spatial resolution required for segmental analysis. Gadoxetetate disodium-enhanced magnetic resonance imaging (MRI) has emerged as a powerful, non-invasive tool that provides both morphological and functional information about the liver. This document provides detailed application notes and protocols for the quantitative analysis of liver function using gadoxetate disodium, tailored for researchers, scientists, and drug development professionals.

Principle of Action

This compound (Gd-EOB-DTPA) is a gadolinium-based contrast agent with hepatocyte-specific properties. Following intravenous administration, it distributes in the extracellular space, allowing for dynamic contrast-enhanced imaging of vascular structures. Subsequently, it is actively transported into hepatocytes via organic anion transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the sinusoidal membrane.[1][2] It is then excreted into the biliary canaliculi through multidrug resistance-associated proteins (MRPs) at the canalicular membrane.[1][2] This unique uptake and excretion pathway allows for the quantitative assessment of hepatocyte function. In healthy individuals, approximately 50% of the injected dose is excreted via the hepatobiliary system, while the remainder is cleared by the kidneys.[1]

Key Quantitative Parameters

Several quantitative parameters derived from this compound-enhanced MRI have been established to assess liver function. These metrics correlate well with established liver function tests, such as the indocyanine green (ICG) clearance test.[3][4][5][6]

| Parameter | Description | Formula/Method | Key Findings |

| Hepatocellular Uptake Index (HUI) | An index reflecting the amount of this compound uptake into hepatocytes. | VL[(L20/S20) - 1], where VL is liver volume, L20 is the mean signal intensity of the liver, and S20 is the mean signal intensity of the spleen on contrast-enhanced T1-weighted images at 20 minutes post-injection.[3][4][5] | HUI shows a strong correlation with the plasma disappearance rate of ICG (ICG-PDR) (R = 0.87).[3][4][5][6] |

| Liver-Spleen Contrast Ratio | A corrected measurement of liver parenchymal signal intensity using the spleen as an internal standard. | Calculated from signal intensities of the liver and spleen in the hepatobiliary phase. | Correlates with ICG clearance and Child-Pugh score.[1] |

| Hepatic Extraction Fraction (HEF) | Represents the fraction of the contrast agent extracted by the liver from the blood. | Estimated by fitting a monoexponential decay to the deconvolved liver response function from dynamic contrast-enhanced MRI data. | In healthy volunteers, the hepatic extraction fraction was estimated to be 0.19 ± 0.04/min[7] and 0.21 ± 0.05.[7] |

| Hepatocyte Uptake Rate (ki) | The rate of this compound uptake into hepatocytes. | Derived from a two-compartment uptake and efflux model analysis of dynamic contrast-enhanced MRI data. | The mean uptake rate in healthy volunteers was 0.22 ± 0.05 /min.[7][8] |

| Hepatocyte Efflux Rate (kef) | The rate of this compound efflux from hepatocytes into the bile. | Derived from a two-compartment uptake and efflux model analysis of dynamic contrast-enhanced MRI data. | The mean efflux rate in healthy volunteers was 0.017 ± 0.006 /min.[7][8] |

| Hepatic Perfusion-Uptake Index (HPUI) | A composite index reflecting arterial inflow, portal venous inflow, and hepatocellular uptake. | HPUI = -K1a + K1p + Ki, where K1a is the velocity constant of arterial inflow, K1p is the velocity constant of portal venous inflow, and Ki is the velocity constant of hepatocellular uptake.[9] | HPUI is a significant independent predictor of liver stiffness.[9] |

Experimental Protocols

Protocol 1: Dynamic Contrast-Enhanced MRI (DCE-MRI) for Quantitative Liver Function Assessment

Objective: To acquire dynamic and hepatobiliary phase images for the calculation of quantitative liver function parameters.

Materials:

-

MRI scanner (1.5T or 3T)

-

This compound (e.g., Eovist®, Primovist®)

-

IV access supplies

-

Saline flush

Procedure:

-

Patient Preparation: Ensure the patient has fasted for at least 4 hours to minimize gallbladder contraction and ensure optimal visualization. Obtain informed consent.

-

Pre-contrast Imaging: Acquire pre-contrast T1-weighted images of the liver. A 3D gradient-echo sequence (e.g., VIBE, LAVA) is recommended.

-

Contrast Administration:

-

Dynamic Phase Imaging:

-

Arterial Phase: Acquire images approximately 20-30 seconds after the start of the contrast injection.

-

Portal Venous Phase: Acquire images approximately 60-70 seconds post-injection.

-

Transitional Phase: Acquire images at 3 minutes post-injection.[1]

-

-

Hepatobiliary Phase Imaging:

-

Image Analysis:

-

Measure the mean signal intensity of the liver and spleen on the 20-minute hepatobiliary phase images.

-

Calculate liver volume from the acquired images.

-

Use these values to calculate the Hepatocellular Uptake Index (HUI) and other relevant parameters.

-

Protocol 2: Indocyanine Green (ICG) Clearance Test

Objective: To obtain a comparative measure of global liver function.

Materials:

-

Indocyanine green (ICG)

-

Spectrophotometer

-

Blood collection supplies

Procedure:

-

Baseline Blood Sample: Draw a baseline blood sample from the patient.

-

ICG Administration: Administer ICG intravenously at a dose of 0.5 mg/kg body weight.[3][5][13]

-

Serial Blood Sampling: Withdraw blood at 5, 10, and 15 minutes following ICG administration.[3][5][13]

-

Spectrophotometric Analysis: Determine the concentration of ICG in the plasma samples using a spectrophotometer.

-

Calculation of ICG Plasma Disappearance Rate (ICG-PDR): Determine the ICG-PDR by regression analysis of the plasma concentration over time.[3][5][13] An ICG-PDR higher than 0.15 can be considered as normal liver function.[3][5]

Visualizations

Caption: Cellular transport of this compound in hepatocytes.

Caption: Experimental workflow for DCE-MRI with this compound.

Caption: Logical relationship for calculating the Hepatocellular Uptake Index (HUI).

Conclusion